Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate
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Overview
Description
Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a pyrrolo[3,2-c]pyrazole core, which is a fused bicyclic system containing both pyrrole and pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-c]pyrazole core. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further functionalized to introduce the formyl and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both formyl and ester functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 6-formyl-1-methyl-4H-pyrrolo[3,2-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)8-6(5-14)9-7(12-8)4-11-13(9)2/h4-5,12H,3H2,1-2H3 |
InChI Key |
QYHASOJETHYKLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=NN2C)C=O |
Origin of Product |
United States |
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